[21,22,24-Triacetyloxy-20-(acetyloxymethyl)-19-[(E)-but-2-enoyl]oxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-18-yl] 1-methyl-6-oxopyridine-3-carboxylate
[21,22,24-Triacetyloxy-20-(acetyloxymethyl)-19-[(E)-but-2-enoyl]oxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-18-yl] 1-methyl-6-oxopyridine-3-carboxylate
Brand Name:
Vulcanchem
CAS No.:
155944-13-1
VCID:
VC0122223
InChI:
InChI=1S/C45H52N2O19/c1-11-13-30(53)63-38-34(64-40(55)27-15-16-29(52)47(10)18-27)36-43(9,57)45-35(61-25(6)50)31(33(60-24(5)49)37(62-26(7)51)44(38,45)20-58-23(4)48)42(8,66-45)19-59-41(56)28-14-12-17-46-32(28)21(2)22(3)39(54)65-36/h11-18,21-22,31,33-38,57H,19-20H2,1-10H3/b13-11+
SMILES:
CC=CC(=O)OC1C(C2C(C34C1(C(C(C(C3OC(=O)C)C(O4)(COC(=O)C5=C(C(C(C(=O)O2)C)C)N=CC=C5)C)OC(=O)C)OC(=O)C)COC(=O)C)(C)O)OC(=O)C6=CN(C(=O)C=C6)C
Molecular Formula:
C45H52N2O19
Molecular Weight:
924.9 g/mol
[21,22,24-Triacetyloxy-20-(acetyloxymethyl)-19-[(E)-but-2-enoyl]oxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-18-yl] 1-methyl-6-oxopyridine-3-carboxylate
CAS No.: 155944-13-1
Main Products
VCID: VC0122223
Molecular Formula: C45H52N2O19
Molecular Weight: 924.9 g/mol
CAS No. | 155944-13-1 |
---|---|
Product Name | [21,22,24-Triacetyloxy-20-(acetyloxymethyl)-19-[(E)-but-2-enoyl]oxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-18-yl] 1-methyl-6-oxopyridine-3-carboxylate |
Molecular Formula | C45H52N2O19 |
Molecular Weight | 924.9 g/mol |
IUPAC Name | [21,22,24-triacetyloxy-20-(acetyloxymethyl)-19-[(E)-but-2-enoyl]oxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-18-yl] 1-methyl-6-oxopyridine-3-carboxylate |
Standard InChI | InChI=1S/C45H52N2O19/c1-11-13-30(53)63-38-34(64-40(55)27-15-16-29(52)47(10)18-27)36-43(9,57)45-35(61-25(6)50)31(33(60-24(5)49)37(62-26(7)51)44(38,45)20-58-23(4)48)42(8,66-45)19-59-41(56)28-14-12-17-46-32(28)21(2)22(3)39(54)65-36/h11-18,21-22,31,33-38,57H,19-20H2,1-10H3/b13-11+ |
Standard InChIKey | RYWZQIMXAGJSGP-ACCUITESSA-N |
Isomeric SMILES | C/C=C/C(=O)OC1C(C2C(C34C1(C(C(C(C3OC(=O)C)C(O4)(COC(=O)C5=C(C(C(C(=O)O2)C)C)N=CC=C5)C)OC(=O)C)OC(=O)C)COC(=O)C)(C)O)OC(=O)C6=CN(C(=O)C=C6)C |
SMILES | CC=CC(=O)OC1C(C2C(C34C1(C(C(C(C3OC(=O)C)C(O4)(COC(=O)C5=C(C(C(C(=O)O2)C)C)N=CC=C5)C)OC(=O)C)OC(=O)C)COC(=O)C)(C)O)OC(=O)C6=CN(C(=O)C=C6)C |
Canonical SMILES | CC=CC(=O)OC1C(C2C(C34C1(C(C(C(C3OC(=O)C)C(O4)(COC(=O)C5=C(C(C(C(=O)O2)C)C)N=CC=C5)C)OC(=O)C)OC(=O)C)COC(=O)C)(C)O)OC(=O)C6=CN(C(=O)C=C6)C |
Synonyms | emarginatine G |
PubChem Compound | 6444298 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume